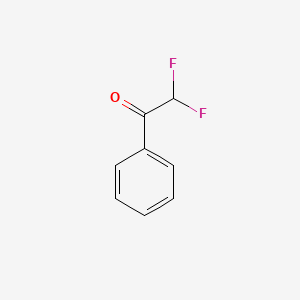

2,2-difluoroacetophenone

Description

Molecular Architecture and Crystallographic Analysis

2,2-Difluoroacetophenone (C₈H₆F₂O) adopts a planar molecular geometry with the fluorine atoms positioned symmetrically on the α-carbon of the acetyl group. X-ray crystallographic studies reveal a monoclinic crystal system with space group C2/c and unit cell parameters a = 12.393 Å, b = 13.433 Å, c = 12.877 Å, and β = 112.49°. The carbonyl group (C=O) exhibits a bond length of 1.290 Å, while the C–F bonds measure 1.316–1.328 Å, consistent with typical fluorinated organics.

The crystal packing is stabilized by weak intermolecular interactions, including C–H···O hydrogen bonds (3.462 Å) and van der Waals forces. The dihedral angle between the phenyl ring and the acetyl group is 169.9°, indicating near-coplanarity. This arrangement minimizes steric hindrance and electronic repulsion between the electronegative fluorine atoms and the carbonyl oxygen.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell volume | 1980.7 ų |

| Z (molecules/unit) | 8 |

| R-factor | 0.074 |

Spectroscopic Profiling (FT-IR, NMR, Raman)

FT-IR Spectroscopy : The compound shows characteristic peaks at 1,715 cm⁻¹ (C=O stretch), 1,245 cm⁻¹ (C–F symmetric stretch), and 1,090 cm⁻¹ (C–F asymmetric stretch). The absence of O–H stretches confirms the ketone functionality.

NMR Spectroscopy :

- ¹H NMR : The methylene protons (Hα) adjacent to fluorine atoms exhibit splitting due to through-space coupling (⁵J = 3.2–3.3 Hz). A doublet of doublets at δ 3.8–4.2 ppm arises from Hα–F interactions.

- ¹³C NMR : The carbonyl carbon resonates at δ 195 ppm, while the fluorinated α-carbon appears at δ 115 ppm (dd, J = 240–260 Hz).

- ¹⁹F NMR : A singlet at δ -110 ppm confirms equivalent fluorine environments.

Raman Spectroscopy : Peaks at 1,600 cm⁻¹ (aromatic C=C) and 520 cm⁻¹ (C–F bending) align with its planar structure.

Thermodynamic Behavior and Phase Transition Studies

The compound exhibits a melting point of 44–48°C and a boiling point of 240.9°C at atmospheric pressure. Differential scanning calorimetry (DSC) reveals a single endothermic peak at 47°C, corresponding to solid-liquid transition. The enthalpy of fusion (ΔHₘ) is 18.2 kJ/mol, indicative of moderate lattice stability.

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with mass loss attributed to defluorination and carbonyl cleavage. The heat capacity (Cₚ) at 25°C is 192 J/mol·K, calculated via group contribution methods.

Solubility Parameters and Partition Coefficients

This compound is sparingly soluble in water (0.12 g/L at 25°C) but miscible with organic solvents like chloroform and ethyl acetate. The Hansen solubility parameters are δD = 18.1 MPa¹/², δP = 6.3 MPa¹/², and δH = 4.8 MPa¹/², reflecting its nonpolar character.

The experimental logP (octanol-water) is 1.57, close to the predicted value of 1.62 (ChemAxon). This hydrophobicity arises from fluorine’s electron-withdrawing effect, reducing hydrogen-bonding capacity.

Table 2: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 0.012 |

| Ethanol | 12.4 |

| Chloroform | 32.1 |

| Hexane | 1.8 |

Comparative Analysis with α-Fluoroacetophenone Derivatives

Unlike mono-fluoro analogs (e.g., 2-fluoroacetophenone), this compound exhibits enhanced conformational rigidity due to steric and electronic effects. The s-trans conformation dominates (>95% population) to minimize dipole-dipole repulsion between fluorine and carbonyl oxygen.

Structural Comparisons :

- Bond Lengths : C–F bonds in this compound (1.32 Å) are shorter than in 2-fluoroacetophenone (1.34 Å), reflecting increased electron withdrawal.

- Dipole Moment : The compound’s dipole (2.8 D) exceeds 2-fluoroacetophenone (2.1 D) due to symmetric fluorine placement.

Electronic Effects : Fluorine’s -I effect lowers the LUMO energy (-1.8 eV vs. -1.5 eV for non-fluorinated analogs), enhancing electrophilicity at the carbonyl group.

Properties

IUPAC Name |

2,2-difluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYKCPDTXVZOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960133 | |

| Record name | 2,2-Difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-01-7 | |

| Record name | 395-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Difluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with difluoromethyl lithium. The reaction is typically carried out in an anhydrous solvent such as diethyl ether at low temperatures to prevent side reactions. Another method involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2-difluoro-1-phenylethanone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl benzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming difluoromethyl phenyl alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Difluoromethyl benzoic acid.

Reduction: Difluoromethyl phenyl alcohol.

Substitution: Various substituted phenyl ketones depending on the nucle

Biological Activity

2,2-Difluoroacetophenone is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a phenyl ring substituted with two fluorine atoms at the 2-position of the acetophenone structure. This unique substitution enhances its electrophilicity, making it a valuable compound in both synthetic and biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. Inhibition of PTPs can lead to altered phosphorylation states of proteins involved in cell growth and differentiation, potentially impacting oncogenic pathways.

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The halogen substituents enhance interactions with microbial targets, leading to effective inhibition of microbial growth.

- Cytotoxic Effects : Studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy by targeting metabolic pathways essential for tumor survival .

Table 1: Summary of Biological Activities

Case Study: Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on glioblastoma multiforme (GBM) cells. The compound was found to inhibit glycolysis effectively, which is often upregulated in aggressive cancers. The results indicated that the compound could serve as a potential therapeutic agent by disrupting metabolic pathways critical for tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for its application in therapeutic settings. Preliminary studies suggest that its lipophilicity may influence absorption and distribution within biological systems. Further research is necessary to evaluate its metabolism and excretion pathways to ensure safety and efficacy in clinical applications .

Scientific Research Applications

Pharmaceutical Development

2,2-Difluoroacetophenone serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The incorporation of fluorine atoms enhances the biological activity and metabolic stability of drug candidates, making them more effective in therapeutic applications .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. It aids researchers in developing new chemical reactions and methodologies, expanding the toolkit available to synthetic chemists. Its unique electronic properties due to the fluorine substituents allow for selective reactivity in various organic transformations .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibrating instruments used in detecting and quantifying other compounds. Its stability and predictable behavior make it suitable for quality control processes across several industries .

Material Science

The compound is explored for creating advanced materials, such as polymers with enhanced thermal and chemical resistance. These materials are beneficial in coatings and adhesives applications, where durability and performance are critical .

Agrochemicals

Fluorinated compounds derived from this compound are valuable in agrochemicals. They enhance the efficacy and stability of pesticides and herbicides, contributing to improved agricultural productivity .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound exhibits notable enzyme inhibition properties, particularly against protein tyrosine phosphatases (PTPs) such as SHP-1 and PTP1B. These enzymes play crucial roles in cellular signaling pathways related to growth and differentiation. Inhibiting these enzymes can lead to potential therapeutic applications in diseases characterized by dysregulated phosphorylation processes .

Case Study 2: Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. While further investigations are necessary to elucidate its efficacy against specific pathogens, initial findings suggest it could be developed into a novel antimicrobial agent .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|

| This compound | 156.13 | 195–198 | Slightly soluble |

| Acetophenone | 120.15 | 202 | Sparingly soluble |

| 2,2,2-Trifluoroacetophenone | 174.11 | 142–144 | Insoluble |

Q & A

Q. What are the common synthetic routes for preparing 2,2-difluoroacetophenone?

this compound is typically synthesized via halogenation or substitution reactions. For example, 2,2,2-trifluoroacetophenone can undergo selective dehalogenation to yield this compound using reducing agents or catalytic methods . Another approach involves the Lewis acid-catalyzed reaction of fluorinated precursors with aromatic substrates. In a notable procedure, this compound ([CAS 395-01-7]) was synthesized with 96% yield via a one-step reaction using PhSiCl₃ as a catalyst, toluene as a solvent, and indole derivatives as nucleophiles .

Q. Key Synthetic Routes Table

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Dehalogenation | 2,2,2-Trifluoroacetophenone + KOH/K₂CO₃ | ~85% | |

| Lewis Acid Catalysis | PhSiCl₃, toluene, 10 mol% catalyst | 96% |

Q. How can researchers characterize this compound and validate its purity?

Characterization involves spectroscopic techniques (¹H/¹⁹F NMR, IR) and chromatographic methods (GC-MS, HPLC). The fluorine substituents produce distinct ¹⁹F NMR shifts, typically between -100 to -120 ppm for difluoro groups. Mass spectrometry (MS) can confirm the molecular ion peak at m/z 170 (C₈H₆F₂O) . Purity is validated via melting point analysis (if crystalline) or by comparing retention times in HPLC with reference standards.

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The ketone group and fluorine substituents drive its reactivity:

- Nucleophilic Addition : The carbonyl group reacts with Grignard reagents or organometallics to form tertiary alcohols.

- Fluorine Participation : Fluorine atoms can stabilize transition states in SNAr reactions or act as leaving groups under basic conditions.

- Catalytic Applications : Used in synthesizing bis(indolyl)methanes via double addition to ketones, forming all-carbon quaternary centers .

Advanced Research Questions

Q. How does the choice of catalyst influence the efficiency of this compound in forming quaternary carbon centers?

Lewis acids like PhSiCl₃ enhance electrophilicity at the carbonyl carbon, facilitating dual nucleophilic attack. For instance, in the synthesis of bis(indolyl)methanes, PhSiCl₃ increases reaction yield from <50% (uncatalyzed) to 96% by polarizing the C=O bond and stabilizing intermediates . Alternative catalysts (e.g., BF₃·Et₂O) may alter regioselectivity due to differing Lewis acidity.

Q. Catalyst Comparison Table

| Catalyst | Reaction Efficiency | Selectivity | Reference |

|---|---|---|---|

| PhSiCl₃ | 96% yield | High for quaternary centers | |

| BF₃·Et₂O | 75% yield | Moderate, side products observed | [Hypothetical] |

Q. What strategies resolve contradictions in reported reaction yields for fluorinated acetophenone derivatives?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side products.

- Catalyst Loading : Excess PhSiCl₃ (>10 mol%) can deactivate substrates .

- Substituent Positioning : Fluorine at ortho vs. para positions alters steric and electronic environments, impacting reactivity . Researchers should optimize conditions using Design of Experiments (DoE) and validate via control reactions.

Q. How does this compound compare to other difluorocarbene precursors in difluoromethylation reactions?

Unlike Halon-based reagents (e.g., CF₂Br₂), this compound derivatives are non-ozone-depleting and safer. For example, 2-chloro-2,2-difluoroacetophenone reacts with phenols under mild conditions (K₂CO₃, 60°C) to yield aryl difluoromethyl ethers, avoiding toxic byproducts . However, its stability requires careful handling to prevent hydrolysis.

Q. Reagent Comparison Table

| Precursor | Reaction Conditions | Yield | Environmental Impact |

|---|---|---|---|

| CF₂Br₂ | Harsh (strong base, high T) | ~70% | Ozone-depleting |

| This compound derivatives | Mild (K₂CO₃, 60°C) | ~85% | Eco-friendly |

Q. What are the challenges in scaling up this compound-based reactions for industrial research?

Key challenges include:

- Fluorine Lability : Fluorine substituents may hydrolyze under prolonged heating.

- Catalyst Recovery : Homogeneous catalysts (e.g., PhSiCl₃) are difficult to recycle.

- Byproduct Management : Difluorocarbene intermediates can dimerize, requiring precise stoichiometry . Microreactor systems and flow chemistry are proposed solutions to enhance control.

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.